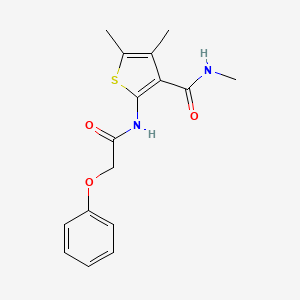

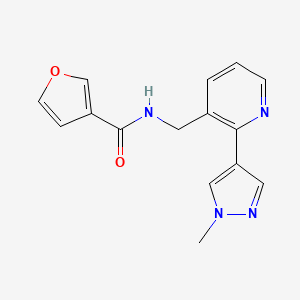

N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide" is a novel thiophene derivative, which is part of a broader class of compounds that have been synthesized and studied for various biological activities. Thiophene derivatives are known for their potential pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds are synthesized through reactions involving different organic reagents and their structures are typically confirmed using spectroscopic methods such as IR, 1H NMR, MS, and elemental analysis .

Synthesis Analysis

The synthesis of thiophene derivatives often begins with a precursor such as 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which can react with various organic reagents to produce a series of novel compounds . The synthesis process is carefully designed to ensure the introduction of desired functional groups that may contribute to the compound's biological activity. The synthesis is followed by purification and characterization to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their biological activity. X-ray diffraction methods are commonly used to elucidate the crystal structure of these compounds. For instance, a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was found to crystallize in the monoclinic space group with specific cell parameters, exhibiting both intra and intermolecular hydrogen bonds . Such detailed structural information is essential for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are often explored to enhance their pharmacological profile. The reactivity of these compounds can be influenced by the presence of substituents on the thiophene ring, which can affect their ability to interact with enzymes or receptors in biological systems. The synthesis and subsequent reactions are tailored to produce compounds with specific properties and biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are important for their practical application as pharmaceutical agents. These properties are influenced by the molecular structure and the nature of the substituents on the thiophene ring. For example, the introduction of glycosyl groups has been shown to affect the transport of these compounds across cell membranes, with per-O-acetylated analogues being more effective inhibitors compared to their non-acetylated counterparts . Additionally, the conformational preferences of these molecules, as determined by spectroscopic studies and computational methods like DFT and MP2 calculations, can provide insights into their stability and reactivity .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activity

N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide and its derivatives have been explored for their potential antimicrobial and anticancer properties. For instance, derivatives synthesized through various chemical reactions have shown promising antimicrobial activity, as well as the ability to inhibit the growth of cancer cells. The synthesis process often involves multiple steps, including the condensation and reaction of various precursors to yield the final product. These compounds are characterized using techniques such as IR, NMR, and mass spectrometry, and their biological activities are assessed through various assays (Talupur et al., 2021).

Synthesis and Chemical Characterization

The chemical synthesis and characterization of this compound derivatives are critical for understanding their structure and potential applications. Research has focused on developing new synthetic methods and characterizing the compounds through analytical techniques. These studies provide insights into the compounds' chemical properties and pave the way for further applications in medicinal chemistry and materials science (Jian-p, 2014).

Polymer Synthesis and Applications

Some studies have explored the use of this compound derivatives in the synthesis of polymers. These polymers have potential applications in various fields, including materials science and engineering. The synthesis involves the polymerization of the thiophene derivatives with other monomers to produce polymers with desired properties, such as thermal stability and solubility. Characterization techniques such as NMR and IR spectroscopy are used to analyze the structure and properties of these polymers (Yagci & Mathias, 1998).

Bioinspired Phenolic Polymers

Research into bioinspired phenolic polymers has also been conducted, focusing on the antioxidant and adsorption properties of these materials. Such studies aim to create polymers that mimic the structure and function of natural polyphenols, which have significant health benefits. The synthesis of these polymers involves the use of thiophene derivatives as precursors, leading to materials with potential applications in biomedicine and environmental remediation (Zhan et al., 2016).

Propriétés

IUPAC Name |

N,4,5-trimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-11(2)22-16(14(10)15(20)17-3)18-13(19)9-21-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQKHHXLQDLGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)COC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)

![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)

![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508626.png)